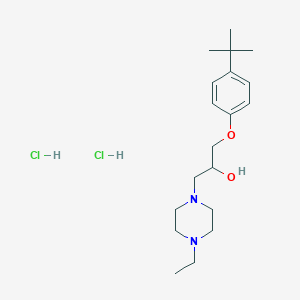
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, commonly known as tert-butylphenoxyethylpiperazine (TBPEP), is a compound that has been extensively studied for its potential as a therapeutic agent. It is a selective beta-adrenergic receptor agonist and has been investigated for its potential use in treating various medical conditions.
Mecanismo De Acción
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride is a selective beta-adrenergic receptor agonist, which means that it binds specifically to beta-adrenergic receptors in the body. These receptors are found in various tissues, including the heart, lungs, and blood vessels, and are involved in regulating various physiological processes, such as heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects:
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have a number of biochemical and physiological effects. It increases heart rate and cardiac output, which can help to improve blood flow and oxygen delivery to tissues. It also causes bronchodilation, which can help to improve airflow in the lungs. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in treating respiratory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available, and its mechanism of action is well understood. However, it also has some limitations, such as its potential for off-target effects and its relatively short half-life.
Direcciones Futuras
There are a number of potential future directions for research on 1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is its potential use in treating respiratory diseases, such as asthma and COPD. Another area of interest is its potential use in treating cardiovascular diseases, such as heart failure and hypertension. Additionally, there is interest in developing new derivatives of 1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride that may have improved pharmacological properties.
Métodos De Síntesis
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride can be synthesized through a multi-step process involving the reaction of tert-butylphenol with epichlorohydrin, followed by the reaction of the resulting product with 4-ethylpiperazine. The final product is obtained through a series of purification steps and is typically obtained as a dihydrochloride salt.
Aplicaciones Científicas De Investigación
1-(4-tert-butylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential as a therapeutic agent in various medical conditions. It has been investigated for its potential use in treating cardiovascular diseases, such as hypertension and heart failure, as well as respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2.2ClH/c1-5-20-10-12-21(13-11-20)14-17(22)15-23-18-8-6-16(7-9-18)19(2,3)4;;/h6-9,17,22H,5,10-15H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPNFRQWLOCNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

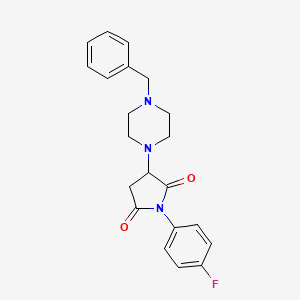
![3-{1-[(4-chlorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5142110.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5142127.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chloro-2-methylphenyl)hydrazone]](/img/structure/B5142138.png)
![2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5142145.png)
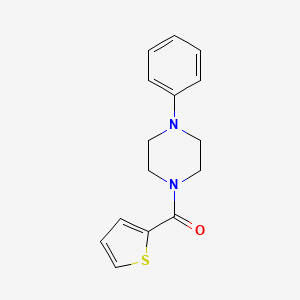
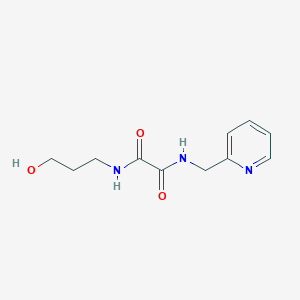
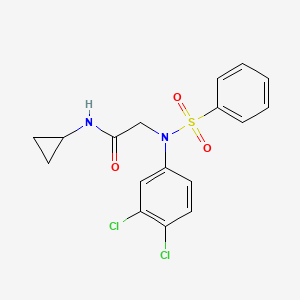
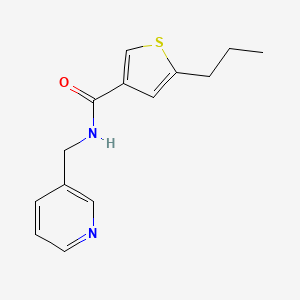
![N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5142201.png)
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5142211.png)
![1-cyclopentyl-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5142214.png)
![N-benzyl-2-[bis(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5142219.png)